molecular formula C9H14F2O2 B2739896 Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate CAS No. 2114191-23-8

Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate

Cat. No.: B2739896
CAS No.: 2114191-23-8
M. Wt: 192.206
InChI Key: NKCVUMWWJZNRHC-UHFFFAOYSA-N
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Description

Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate is a fluorinated cyclobutane derivative characterized by a cyclobutane ring substituted with a difluoroethyl group and an ethyl ester moiety.

Properties

IUPAC Name

ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-3-13-7(12)9(5-4-6-9)8(2,10)11/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCVUMWWJZNRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C(C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethyl 1,1-difluoroethyl carbonate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the cyclobutanone on the ethyl 1,1-difluoroethyl carbonate, followed by the elimination of carbon dioxide and the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Organic Chemistry

Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate serves as a key intermediate in the synthesis of more complex organic molecules. Its difluoroethyl group enhances the reactivity of the compound, making it suitable for various synthetic pathways.

Medicinal Chemistry

The compound's potential as a pharmacophore is being explored in drug development. The presence of fluorine atoms may improve the bioavailability and stability of drugs derived from this compound. Preliminary studies suggest that similar compounds interact with biological targets such as enzymes and receptors, indicating potential therapeutic effects.

Material Science

Due to its unique chemical structure, this compound is being investigated for applications in materials science. Its properties may contribute to the development of specialty chemicals and advanced materials with tailored functionalities.

A study investigated the interaction of difluorocyclopropane derivatives with biological molecules. While direct research on this compound is limited, compounds with similar structures showed significant activity against specific enzymes involved in metabolic pathways .

Case Study 2: Drug Development

Research into fluorinated compounds has highlighted their role in enhancing drug efficacy. This compound's structural characteristics suggest it could be developed into a novel therapeutic agent targeting cardiovascular disorders .

Mechanism of Action

The mechanism of action of ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Amino vs. Ester Functionality: Methylamino derivatives (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) exhibit basicity, enabling salt formation for enhanced bioavailability, whereas ester groups (as in the target compound) are typically hydrolyzed under physiological conditions .

Biological Activity

Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate is a fluorinated compound that has garnered attention due to its potential biological activities. The incorporation of fluorine into organic molecules is known to enhance their pharmacological properties, making them valuable in medicinal chemistry and agricultural applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the fluorination of cyclobutane derivatives. The presence of the difluoroethyl group significantly alters the physicochemical properties of the compound, enhancing its lipophilicity and metabolic stability. The synthetic route often includes:

  • Starting Material : Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.
  • Reagents : DAST (diethylaminosulfur trifluoride) for fluorination.
  • Conditions : Reflux in suitable solvents such as dichloromethane.

Fluorinated compounds like this compound exhibit diverse biological activities due to their ability to interact with various biological targets. The presence of fluorine can influence:

  • Enzyme Inhibition : Fluorinated compounds often serve as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit acetyl-CoA carboxylase (ACC), an important enzyme in fatty acid metabolism .
  • Antimicrobial Activity : Some derivatives have shown promising results against phytopathogenic fungi, indicating potential applications in agriculture .

Case Studies

Several studies have highlighted the biological activity of related fluorinated cyclobutane derivatives:

  • ACC Inhibition : A study demonstrated that compounds with similar structures effectively inhibited ACC enzymes in vitro, leading to decreased fatty acid synthesis in HepG2 cells. The compound I-158, a close analog, exhibited an ED50 of less than 0.3 mg/kg in vivo .
  • Antifungal Activity : Research on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides indicated that modifications in the fluorinated cyclobutane structure could enhance antifungal potency against several pathogenic fungi .

Data Tables

Compound NameStructureBiological ActivityReference
This compoundStructureACC inhibitor
Compound I-158-Fatty acid synthesis inhibition
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide-Antifungal activity against phytopathogenic fungi

Q & A

Q. What advanced analytical techniques validate the compound’s stereochemical purity?

  • Methodological Answer :
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB.
  • X-ray Crystallography : Resolves absolute configuration (refer to Acta Crystallographica protocols for cyclobutane derivatives) .

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